N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Description
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline is a substituted aniline derivative featuring two distinct aromatic moieties: a 2,3-dimethylaniline group and a 3,4-dimethylphenoxy ethyl chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(12-15(13)3)20-11-10-19-18-7-5-6-14(2)16(18)4/h5-9,12,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOVJZTXLXHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2,3-dimethylaniline under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₃NO
- Molecular Weight : 269.38 g/mol
- CAS Number : 1040682-66-3
The compound features both a phenoxy and aniline functional group, which contribute to its reactivity and potential biological activity. The presence of methyl groups enhances its lipophilicity, allowing for better interaction with lipid membranes.
Scientific Research Applications
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline is utilized in various fields of research:
Organic Synthesis
- Reagent in Chemical Reactions : It serves as a building block for synthesizing more complex organic molecules. The compound can undergo nucleophilic substitution reactions due to its amine group and electrophilic aromatic substitution due to the electron-rich aromatic rings.
Biological Studies
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.
- Receptor Modulation : It may influence receptor activity, impacting signal transduction processes within cells. This modulation can affect various biological pathways, including cell proliferation and apoptosis.
Industrial Applications
- Production of Specialty Chemicals : this compound is used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Cytotoxic Activity
A study demonstrated that N-substituted benzyl derivatives exhibited dose-dependent cytotoxic effects against murine leukemia WEHI-3 cells. This finding suggests that this compound may also possess cytotoxic properties worthy of further investigation.
Enzyme Interaction Studies
Research focusing on the compound's binding affinity with various biological molecules has shown promising results in understanding how it influences biological systems. These studies are vital for elucidating the compound's role in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline moieties allow the compound to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several derivatives of dimethylaniline and phenoxyethylamines. Key comparisons include:
Table 1: Structural and Functional Comparison
Analytical Challenges
- Chromatographic Separation : Gas chromatography (GC) struggles to resolve structural isomers like 2,3-/3,4-dimethylaniline pairs due to similar retention times, whereas LC/MS-MS achieves baseline separation . This implies that analytical protocols for the target compound must prioritize LC-based methods for accurate quantification.
- Internal Standards : Quantification of dimethylaniline derivatives often relies on 2,4-dimethylaniline-d₁₁ as an internal standard, though recovery rates may vary depending on matrix interactions .
Environmental Behavior
- Degradation Pathways: 3,4-Dimethylaniline (3,4-DMA), a structural fragment of the target compound, degrades predominantly via chlorinated reactive species (87.55% contribution) and hydroxyl radicals (7.9%) in photoelectrocatalytic systems . The ethyl-phenoxy linkage in the target compound may alter degradation kinetics compared to simpler dimethylanilines.
Biological Activity
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline is a compound with potential biological activity that has garnered attention for its applications in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 269.38 g/mol. The presence of dimethylphenoxy and dimethylaniline groups suggests that this compound may exhibit significant interactions with biological systems due to its structural characteristics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biological pathways, potentially affecting cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could also influence receptor activity, impacting signal transduction processes.
Cytotoxic Activity
A study on N-substituted benzyl derivatives demonstrated that these compounds could exhibit dose-dependent cytotoxic effects against murine leukemia WEHI-3 cells . This finding implies that this compound may also possess cytotoxic properties worthy of further investigation.
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships (SAR) for similar compounds indicates that modifications in the chemical structure significantly affect biological activity. For example:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish the biological activity of phenoxy derivatives .
- Cytotoxicity Profiles : Compounds with specific substitutions have been shown to achieve lower minimum inhibitory concentrations (MICs), indicating higher potency against target cells .
Table: Summary of Biological Activities
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future study include:
- In Vivo Studies : Evaluating the compound's efficacy and safety profiles in animal models.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Formulation Development : Exploring potential applications in drug development based on its biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
